N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
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Overview
Description
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a complex organic compound that features a pyrazole ring substituted with bromine and dichlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The bromine and dichlorobenzyl groups are introduced through electrophilic aromatic substitution reactions. This involves treating the pyrazole ring with bromine and 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the substituted pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity against various diseases.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts and in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorobenzyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The sulfonamide group also plays a crucial role in its activity by forming strong hydrogen bonds with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-dichlorobenzene
- 1-Bromo-2,4-dichlorobenzene
- 4-Bromo-1,2-dimethoxybenzene
Uniqueness
N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the presence of both bromine and dichlorobenzyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. Its sulfonamide group further enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C11H10BrCl2N3O2S |
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Molecular Weight |
399.1 g/mol |
IUPAC Name |
N-[4-bromo-1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide |
InChI |
InChI=1S/C11H10BrCl2N3O2S/c1-20(18,19)16-11-9(12)6-17(15-11)5-7-2-3-8(13)4-10(7)14/h2-4,6H,5H2,1H3,(H,15,16) |
InChI Key |
SGVZSFPLXBJYKR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=C1Br)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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